molecular formula C12H13ClF3N3 B2856988 (1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine hydrochloride CAS No. 1439897-69-4

(1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine hydrochloride

Cat. No. B2856988
CAS RN: 1439897-69-4
M. Wt: 291.7
InChI Key: GDOPOSKMIIPKNR-UHFFFAOYSA-N
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Description

The compound is an imidazole derivative, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products . For example, Amini et al. synthesized N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide and evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain using rifampicin as reference drug .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring attached to a benzyl group with a trifluoromethyl substituent . The empirical formula of a similar compound, (4-[4-(trifluoromethyl)phenyl]phenyl)methylaminehydrochloride, is C14H13ClF3N, indicating the presence of a chlorine atom, likely from the hydrochloride salt .


Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical and biological properties . They are amphoteric in nature, showing both acidic and basic properties . They are highly soluble in water and other polar solvents .

Scientific Research Applications

Antimicrobial Potential

Imidazole derivatives, such as the compound , have shown significant antimicrobial potential . For example, compounds 1a and 1b, which are derivatives of imidazole, demonstrated good antimicrobial potential .

Anti-inflammatory Properties

Imidazole derivatives have been reported to possess anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of inflammatory conditions.

Antitumor Activity

Imidazole derivatives have also been associated with antitumor activity . This indicates a potential application of our compound in cancer treatment.

Antidiabetic Effects

Imidazole derivatives have shown antidiabetic effects , suggesting a potential application of our compound in the treatment of diabetes.

Antiviral Properties

Indole derivatives, which are structurally similar to imidazole derivatives, have demonstrated antiviral properties . This suggests a potential application of our compound in the treatment of viral infections.

Antiprotozoal and Antibacterial Effects

Some commercially available drugs containing the 1, 3-diazole ring, such as metronidazole, nitroso-imidazole, and ornidazole, have shown antiprotozoal and antibacterial effects . This suggests a potential application of our compound in the treatment of protozoal and bacterial infections.

Antihelmintic Properties

Imidazole derivatives have shown antihelmintic properties , suggesting a potential application of our compound in the treatment of helminth infections.

properties

IUPAC Name

[1-[[3-(trifluoromethyl)phenyl]methyl]imidazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3.ClH/c13-12(14,15)10-3-1-2-9(4-10)6-18-7-11(5-16)17-8-18;/h1-4,7-8H,5-6,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOPOSKMIIPKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(N=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine hydrochloride

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